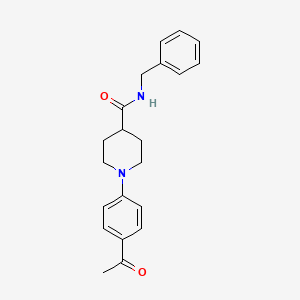

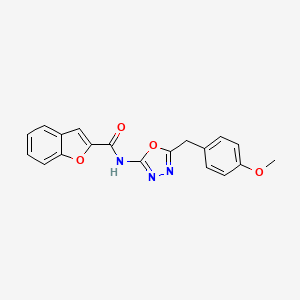

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit a variety of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological significance, such as inhibitors of stearoyl-CoA desaturase-1, antimicrobial agents, and compounds with specific optical properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of 1,3,4-oxadiazole derivatives, which are typically synthesized from carboxylic acids and hydrazides or through cyclization reactions involving appropriate precursors. For instance, the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives was achieved from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . This suggests that a similar approach could be used for the synthesis of this compound, with appropriate modifications to the starting materials.

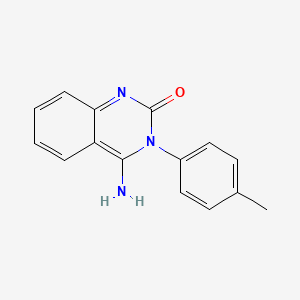

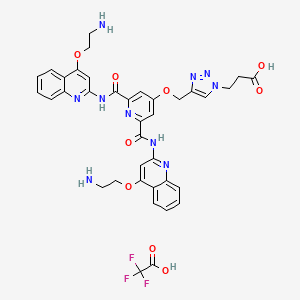

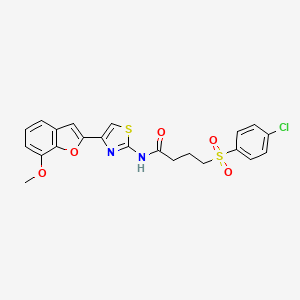

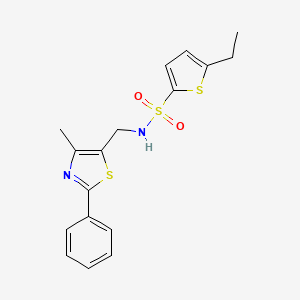

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and HRMS. X-ray crystallography has also been employed to determine the spatial structure of these compounds, as seen in the analysis of a 5-phenyl-1,2,4-oxadiazole-3-carboxamide intermediate . These techniques would be essential in confirming the structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can be influenced by the substituents on the oxadiazole ring and the nature of the fused benzofuran moiety. For example, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan leading to a 5-phenyl-1,2,4-oxadiazole-3-carboxamide intermediate indicates that oxadiazole compounds can participate in nucleophilic substitution reactions . This information could be relevant when considering the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as their optical properties, have been studied. The absorption and emission spectra of these compounds can vary depending on the substituents present, which affects their potential applications in materials science . The antimicrobial and cytotoxicity profiles of benzofuran-oxadiazole compounds have also been evaluated, demonstrating their potential as therapeutic agents . These properties would be important to consider when analyzing this compound.

Scientific Research Applications

Antimicrobial Activity

One study focused on the design, synthesis, and evaluation of benzofuran-oxadiazole hybrids for antimicrobial properties. These compounds, including derivatives similar to N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide, have been synthesized and assessed for their ability to inhibit microbial growth. The research indicates that such derivatives possess significant antimicrobial activity, highlighting their potential application in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Synthesis and Characterization

Another aspect of scientific research involves the synthesis and characterization of these compounds. Studies have described various methods for synthesizing benzofuran and oxadiazole derivatives, providing insights into the chemical processes and the structural analysis of these compounds. This research is fundamental for understanding the chemical properties and potential applications of such derivatives in different fields, including pharmaceuticals and materials science (Patil, Claffey, Deally, Hogan, Gleeson, Mendez, Müller‐Bunz, Paradisi, & Tacke, 2010).

Potential Therapeutic Applications

Further research into the biological activity of this compound derivatives has shown promising results in various therapeutic areas. For instance, some studies have explored their potential as monoamine oxidase inhibitors, highlighting their relevance in treating neurodegenerative diseases such as Parkinson's disease. The compounds demonstrated significant inhibitory activity, suggesting their potential in developing new treatments for such conditions (Dawbaa, Evren, Sağlık, GUNDOGDU-KARABURUN, & Karaburun, 2022).

Mechanism of Action

Target of Action

Similar compounds have been investigated for their antifungal potential , suggesting that the compound may interact with targets involved in fungal growth and development.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . .

properties

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c1-24-14-8-6-12(7-9-14)10-17-21-22-19(26-17)20-18(23)16-11-13-4-2-3-5-15(13)25-16/h2-9,11H,10H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZJFWZJWDAWPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)

![7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2504611.png)

![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)

![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)